Ethyl 8-methylquinoxaline-5-carboxylate
Description
Ethyl 8-methylquinoxaline-5-carboxylate is an organic compound belonging to the quinoxaline family, characterized by a bicyclic aromatic structure containing two nitrogen atoms at positions 1 and 2. The molecule features a methyl substituent at position 8 and an ethyl ester group at position 3. Quinoxaline derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl 8-methylquinoxaline-5-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)9-5-4-8(2)10-11(9)14-7-6-13-10/h4-7H,3H2,1-2H3 |
InChI Key |
XLNCGUXUFDNXAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)C)N=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methylquinoxaline-5-carboxylate typically involves the condensation of o-phenylenediamine with ethyl 2-oxo-4-methylpentanoate under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring system. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are also being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-methylquinoxaline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Ethyl 8-methylquinoxaline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 8-methylquinoxaline-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. It can also interact with receptors on cell membranes, modulating signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial activity, inhibition of cancer cell proliferation, and reduction of inflammation .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The closest structural analogs identified in the evidence include:
Key Differences :
- Core Heterocycle: Quinoxaline (two nitrogens) vs. quinoline (one nitrogen).
- Substituent Positioning: The methyl group at C8 in the target compound may sterically hinder interactions compared to unsubstituted quinoxalines or quinolines.
- Bioactivity: Ethyl acetate extracts of spices (e.g., turmeric, ginger) show broad-spectrum antifungal activity, but the specific role of esterified quinoxalines in these extracts remains uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
